HL-60 Activity vs. Diethylamino Analog
The target compound (as analog 4a) demonstrated specific antiproliferative activity against the HL-60 human leukemia cell line. In the same study, the diethylamino-substituted analog (4k) showed no significant activity against HL-60 but was instead active against a different panel of solid tumor cell lines, including lung and epidermal cancers [1].
| Evidence Dimension | Antiproliferative activity (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 8 µM against HL-60 (human leukemia) |
| Comparator Or Baseline | Analog 4k (2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine): IC50 = 1.4 - 7.1 µM against A549, NCI-H322, A431, T98G cell lines, but not active against HL-60 |
| Quantified Difference | Target compound is uniquely active against HL-60 in this panel, while the comparator is inactive against this specific cell line. |
| Conditions | MTT assay, 48h treatment. Cell lines: HL-60 (leukemia), A549 (lung), NCI-H322 (lung), A431 (epidermal), T98G (glioblastoma), etc. |
Why This Matters
This demonstrates that the morpholine substitution, as opposed to a diethylamino group, is essential for activity in the HL-60 leukemia model, guiding selection for researchers focused on this indication.
- [1] Singh, B., et al. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry. 2013, 70, 864-874. View Source
